4-Bromonaphthalene-2-carbonitrile CAS number and structure
4-Bromonaphthalene-2-carbonitrile CAS number and structure
High-Purity Synthesis, Structural Characterization, and Application Scenarios
Part 1: Chemical Identity & Structural Architecture
4-Bromonaphthalene-2-carbonitrile is a regioisomer of significant interest in the development of polycyclic aromatic hydrocarbons (PAHs) for optoelectronics and biaryl scaffolds in kinase inhibitor discovery. Unlike its more common congener, 1-bromonaphthalene-2-carbonitrile, the 4-bromo isomer offers a linear vector for cross-coupling, reducing steric clash in the peri-positions (C1/C8) and enabling "extended" conjugation pathways.
Core Identifiers & Properties[1]
| Property | Specification |
| CAS Number | 496835-91-7 |
| IUPAC Name | 4-Bromonaphthalene-2-carbonitrile |
| Common Synonyms | 4-Bromo-2-naphthonitrile; 1-Bromo-3-cyanonaphthalene |
| Molecular Formula | C₁₁H₆BrN |
| Molecular Weight | 232.08 g/mol |
| SMILES | N#Cc1cc(Br)c2ccccc2c1 |
| InChI Key | VFVLFPVBNRQPHB-UHFFFAOYSA-N |
| Predicted LogP | 3.47 |
| Melting Point | 138–142 °C (Polymorph dependent) |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Analysis (Sterics & Electronics)
The naphthalene ring system is electron-rich, but the presence of the nitrile group at C2 exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic aromatic substitution.
-
C4 Position (Bromine): The bromine atom is located at the para-like position relative to the other ring junction. This position is sterically accessible for palladium oxidative addition, unlike the C1 position which suffers from peri-strain with the C8 proton.
-
C2 Position (Nitrile): The nitrile acts as a robust masking group for carboxylic acids (via hydrolysis) or benzylamines (via reduction), while also serving as a directing group for ortho-lithiation if halogen migration is controlled.
Part 2: Synthetic Routes & Process Chemistry[2][3][4][5][6]
The synthesis of 4-bromonaphthalene-2-carbonitrile is non-trivial because direct bromination of 2-naphthonitrile overwhelmingly favors the 1-position (alpha) due to kinetic control. To achieve the 4-isomer with high regioselectivity, a "Design from Precursor" approach is required.
Recommended Protocol: The "Acid-to-Nitrile" Pathway
This route utilizes 4-bromo-2-naphthoic acid as a stable starting material, ensuring the bromine is already fixed in the correct position before establishing the nitrile. This avoids difficult isomer separations.
Reaction Scheme Logic:
-
Activation: Conversion of carboxylic acid to acid chloride using Thionyl Chloride (
). -
Amidation: Reaction with aqueous ammonia to form the primary amide.
-
Dehydration: Conversion of the amide to the nitrile using Trifluoroacetic Anhydride (TFAA) or
.
Detailed Methodology
-
Step 1: Acid Chloride Formation
-
Charge a reactor with 4-bromo-2-naphthoic acid (1.0 eq) and Toluene (10V).
-
Add catalytic DMF (0.05 eq).
-
Slowly add Thionyl Chloride (1.5 eq) at room temperature.
-
Heat to 80°C for 3 hours. Monitor by TLC (conversion to methyl ester upon MeOH quench).
-
Concentrate to remove excess
.
-
-
Step 2: Amidation
-
Step 3: Dehydration to Nitrile
-
Suspend amide in dry Dichloromethane (DCM, 10V) and Pyridine (2.5 eq).
-
Cool to -5°C.
-
Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) dropwise, maintaining temp < 0°C.
-
Warm to RT and stir for 4 hours.
-
Quench: Pour into saturated
. -
Purification: Recrystallization from Ethanol/Heptane.
-
Visualization: Synthetic Workflow
Figure 1: Step-wise conversion of naphthoic acid precursor to the target nitrile via dehydration.
Part 3: Reactivity Profile & Applications
The "Orthogonal Handle" Strategy
This molecule is a "linchpin" intermediate. The bromine and nitrile groups react under mutually exclusive conditions, allowing for sequential functionalization.
| Functional Group | Reaction Type | Conditions | Outcome |
| Bromine (C4) | Suzuki-Miyaura | Biaryl formation (C-C bond) | |
| Bromine (C4) | Buchwald-Hartwig | C-N bond formation (Kinase hinge binders) | |
| Nitrile (C2) | Hydrolysis | Carboxylic Acid (Solubility/H-bonding) | |
| Nitrile (C2) | Reduction | Benzylamine (Linker) |
Application in Drug Discovery (Kinase Inhibitors)
In the context of RIP1 kinase or P2Y14 receptor antagonists, the naphthalene core provides a hydrophobic scaffold that fills deep pockets in the protein active site.
-
Mechanism: The 4-position bromine is typically replaced by a heteroaryl group (e.g., pyrazole or pyridine) to engage the hinge region of the kinase.
-
Advantage: The 2-cyano group serves as a small, polar acceptor that can form water-mediated hydrogen bonds or be converted to a primary amide to interact with the "gatekeeper" residue.
Visualization: Divergent Synthesis Map
Figure 2: Divergent reactivity map showing the versatility of the Br/CN functional handles.
Part 4: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity mechanism).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Avoid contact with strong oxidizers. In case of fire, toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr) may be released.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (Bromine lability).
References
-
PubChem. (2025).[3] 4-bromonaphthalene-2-carbonitrile | C11H6BrN.[4][5] National Library of Medicine. [Link]
-
ChemSrc. (2025).[4] 4-bromonaphthalene-2-carbonitrile CAS#: 496835-91-7. [Link][4]
-
Organic Syntheses. (1941). General methods for Nitrile Synthesis from Amides. Org. Synth. Coll. Vol. 1. [Link]
Sources
- 1. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-bromonaphthalene-2-carbonitrile | CAS#:496835-91-7 | Chemsrc [chemsrc.com]
- 5. PubChemLite - 4-bromonaphthalene-2-carbonitrile (C11H6BrN) [pubchemlite.lcsb.uni.lu]
